molecular formula C18H22N6OS2 B2359254 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941942-05-8

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2359254
CAS No.: 941942-05-8
M. Wt: 402.54
InChI Key: WWGCRJCGBGCMNQ-UHFFFAOYSA-N
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Description

N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a multi-ring system inclusive of pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves several key steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine: : This step involves the reaction of 4-amino-1H-pyrazole with suitable reagents to construct the pyrazolo[3,4-d]pyrimidine framework.

  • Thioether Formation: : Incorporation of the methylthio group, often through a nucleophilic substitution reaction involving methylthiol or its derivatives.

  • Substitution with Piperidine: : Introduction of the piperidin-1-yl group through an appropriate substitution reaction.

  • Ethyl Linker Attachment: : Linking the ethyl group via standard alkylation protocols.

  • Carboxamide Formation on Thiophene: : Finally, the incorporation of the thiophene-2-carboxamide moiety is achieved through acylation or amidation reactions.

Industrial Production Methods

For industrial production, these reactions are typically optimized for scale-up. Key considerations include reaction yields, the availability of starting materials, and cost-effective purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and maintain stringent quality controls.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group may undergo oxidation to form sulfoxides or sulfones under suitable conditions.

  • Reduction: : Selective reduction can modify certain functional groups without disrupting the integrity of the multi-ring system.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the piperidin-1-yl or thiophene-2-carboxamide moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

  • Oxidized Derivatives: : Sulfoxides and sulfones from the oxidation of the methylthio group.

  • Reduced Intermediates: : Various hydride-reduced analogs.

  • Substitution Products: : Diversely substituted piperidine and thiophene derivatives.

Scientific Research Applications

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide exhibits significant potential across multiple research fields:

  • Chemistry: : Used as a synthetic intermediate for developing novel materials and molecular architectures.

  • Biology: : Studied for its interactions with biological macromolecules and potential therapeutic uses.

  • Medicine: : Investigated for its pharmacological properties, particularly its roles in modulating enzyme activity or receptor binding.

Mechanism of Action

The mechanism by which this compound exerts its effects is dependent on its interaction with specific molecular targets. These may include:

  • Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate interaction and activity.

  • Receptor Modulation: : Interacting with cellular receptors, influencing signal transduction pathways.

  • Pathways Involved: : Modulation of signaling cascades such as kinase pathways, which are critical in cellular processes.

Comparison with Similar Compounds

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is compared with:

  • Analogous Pyrazolopyrimidines: : Similar in core structure but vary in substituent groups.

  • Piperidinyl Compounds: : Variations in the piperidine substitution affect their chemical and biological properties.

  • Thiophene Derivatives: : Different functionalities on the thiophene ring yield distinct reactivity profiles.

List of Similar Compounds

  • N-(2-(6-((4-Methylpiperidin-1-yl)methyl)-4-(thiophen-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)carboxamide

  • N-(2-(6-(Methylthio)-4-(pyridin-3-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

  • N-(2-(6-(Methylthio)-4-(piperidin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

That’s the rundown on this compound. Heavy stuff, but fascinating, right?

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS2/c1-26-18-21-15(23-8-3-2-4-9-23)13-12-20-24(16(13)22-18)10-7-19-17(25)14-6-5-11-27-14/h5-6,11-12H,2-4,7-10H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGCRJCGBGCMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CS3)C(=N1)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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